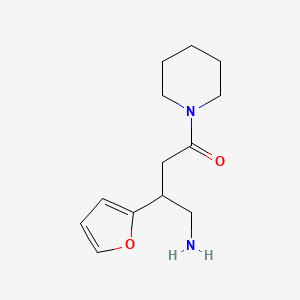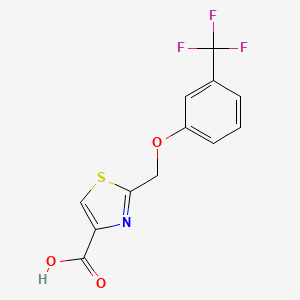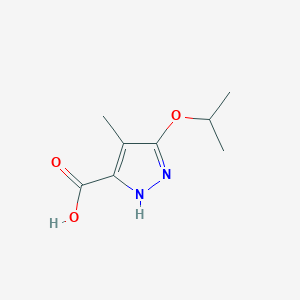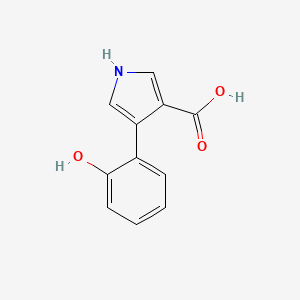
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a hydroxyphenyl group attached to the pyrrole ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with pyrrole-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学的研究の応用
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways. These interactions contribute to its observed biological activities.
類似化合物との比較
4-(2-Hydroxyphenyl)-6-substituted pyrimidin-2(5H)-one/thiones: These compounds share a similar hydroxyphenyl group but differ in their core structure.
2-Substituted-4H-chromen-4-ones: These compounds also contain a hydroxyphenyl group but are based on a chromone structure.
Uniqueness: 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is unique due to its pyrrole core, which imparts distinct chemical reactivity and biological activity compared to other hydroxyphenyl-containing compounds. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
4-(2-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15/h1-6,12-13H,(H,14,15) |
InChIキー |
UGFWMYDUALIKLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
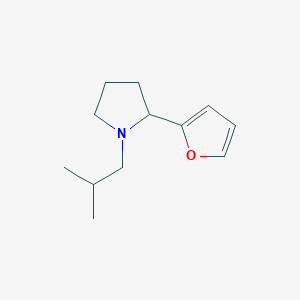


![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)

